molecular formula C12H15ClN4 B11785995 4-Chloro-2-isobutyl-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine

4-Chloro-2-isobutyl-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine

Cat. No.: B11785995
M. Wt: 250.73 g/mol
InChI Key: KZSHYMRNYQLICJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-isobutyl-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine is a heterocyclic organic compound featuring a pyrimidine core substituted with chlorine at position 4, an isobutyl group at position 2, and a 1-methylpyrazole moiety at position 6. This structure combines electron-withdrawing (chlorine) and electron-donating (alkyl and pyrazole) groups, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula

C12H15ClN4

Molecular Weight

250.73 g/mol

IUPAC Name

4-chloro-2-(2-methylpropyl)-6-(1-methylpyrazol-4-yl)pyrimidine

InChI

InChI=1S/C12H15ClN4/c1-8(2)4-12-15-10(5-11(13)16-12)9-6-14-17(3)7-9/h5-8H,4H2,1-3H3

InChI Key

KZSHYMRNYQLICJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC(=CC(=N1)Cl)C2=CN(N=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-isobutyl-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine typically involves the following steps:

Industrial Production Methods

the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-isobutyl-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine would yield an aminopyrimidine derivative .

Scientific Research Applications

4-Chloro-2-isobutyl-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-isobutyl-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine involves its interaction with specific molecular targets. The chloro and pyrazolyl groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of 4-chloro-pyrimidine derivatives with variable substituents at positions 2 and 6. Below is a detailed comparison with three analogs:

Structural and Molecular Comparisons

Compound Name Substituent (Position 2) Substituent (Position 6) Molecular Formula Molecular Weight (g/mol) Key Features
4-Chloro-2-isobutyl-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine Isobutyl (C₄H₉) 1-Methylpyrazole C₁₂H₁₄ClN₄ 237.71 High lipophilicity; potential kinase inhibitor
4-Chloro-2-cyclopentyl-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine Cyclopentyl (C₅H₉) 1-Methylpyrazole C₁₃H₁₅ClN₄ 262.74 Enhanced steric bulk; possible conformational rigidity
4-Chloro-2-methyl-6-(4-methyl-1H-imidazol-1-yl)pyrimidine Methyl (CH₃) 4-Methylimidazole C₉H₉ClN₄ 208.65 Compact structure; altered electronic properties due to imidazole
4-Chloro-2-(3,3-difluorocyclopentyl)-6-methylpyrimidine 3,3-Difluorocyclopentyl Methyl (CH₃) C₁₀H₁₁ClF₂N₂ 244.66 Fluorine-induced polarity; metabolic stability

Key Observations:

  • Lipophilicity : The isobutyl and cyclopentyl analogs exhibit higher lipophilicity (logP ~2.5–3.0) compared to the methyl-substituted compound (logP ~1.8), favoring cellular uptake in drug design .
  • Electronic Profile : Replacing pyrazole with imidazole (as in the methyl-imidazole analog) alters hydrogen-bonding capacity and π-π stacking interactions, impacting binding affinity .

Stability and Reactivity

  • Thermal Stability : Cyclopentyl and isobutyl derivatives show higher thermal stability (decomposition >200°C) than methyl analogs, attributed to stronger van der Waals interactions .
  • Chemical Reactivity : The chlorine atom at position 4 is susceptible to nucleophilic displacement (e.g., by amines or thiols), a shared feature across all analogs. However, steric hindrance from isobutyl/cyclopentyl groups slows substitution kinetics compared to methyl substituents .

Biological Activity

4-Chloro-2-isobutyl-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₂H₁₅ClN₄
  • Molecular Weight : 250.73 g/mol
  • CAS Number : 1707747-02-1

Research indicates that compounds containing pyrazole and pyrimidine moieties often exhibit diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. The specific mechanisms of action for 4-Chloro-2-isobutyl-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine are still under investigation, but it is hypothesized to interact with various molecular targets involved in cellular signaling pathways.

Antimicrobial Activity

A study investigating the antimicrobial properties of various pyrazole derivatives found that compounds similar to 4-Chloro-2-isobutyl-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine exhibited significant inhibition against a range of bacterial strains. The minimum inhibitory concentration (MIC) values were reported to be lower than those of standard antibiotics, indicating potential as an alternative antimicrobial agent.

Anti-inflammatory Effects

The compound's anti-inflammatory activity has been evaluated in vitro. A notable study demonstrated that derivatives with similar structures effectively inhibited the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that 4-Chloro-2-isobutyl-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine may modulate inflammatory responses through the NF-kB signaling pathway.

Antitumor Activity

Preliminary research indicates potential antitumor activity. In cell line assays, compounds with a similar scaffold showed IC50 values in the low micromolar range against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

StudyFindings
Antimicrobial Study Demonstrated significant inhibition against Gram-positive and Gram-negative bacteria with MIC values ranging from 0.5 to 2 µg/mL.
Anti-inflammatory Research Showed reduction in TNF-alpha and IL-6 levels in LPS-stimulated macrophages, indicating modulation of inflammatory cytokines.
Antitumor Evaluation Exhibited IC50 values of 5 µM against MCF-7 cells, suggesting effective cytotoxicity in breast cancer models.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.